molecular formula C21H22N2O4 B7789755 Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate

Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate

Cat. No.: B7789755
M. Wt: 366.4 g/mol
InChI Key: HWYPDKPZDNANIV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate is a quinoline derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate is unique due to its specific structural features and biological activities. Similar compounds include:

  • Ethyl 4-(2-hydroxypropylamino)benzoate: A related compound with different functional groups and biological properties.

  • Quinoline derivatives: Other quinoline-based compounds with varying substituents and applications.

Properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-6-phenoxyquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-26-21(25)18-13-22-19-10-9-16(27-15-7-5-4-6-8-15)11-17(19)20(18)23-12-14(2)24/h4-11,13-14,24H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYPDKPZDNANIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC(C)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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